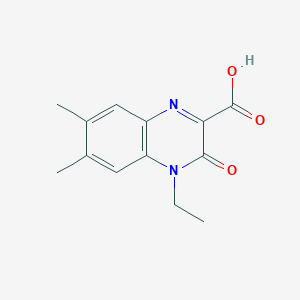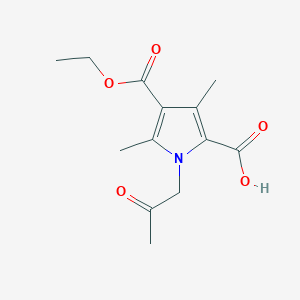
4-(エトキシカルボニル)-3,5-ジメチル-1-(2-オキソプロピル)-1H-ピロール-2-カルボン酸
説明
4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成において貴重なビルディングブロックとして役立ちます。 これは、プロト脱ボロン化において、ピナコールボロン酸エステルの変換に利用することができます。これは、アルケンの形式的な反マルコフニコフ型水素化メチル化における重要なステップです 。この変換は、複雑な有機分子の高精度合成において特に重要です。
医薬品化学
医薬品化学において、この化合物は、β-セクレターゼ(BACE-1)の環状アミジン系阻害剤の合成のための前駆体となり得ます 。これらの阻害剤は、アミロイドプラーク形成につながる酵素活性を標的にすることで、アルツハイマー病などの治療に役立つ可能性があるため、重要です。
ウィッティヒ反応
この化合物は、ウィッティヒ反応にも適用できます。これは、炭素-炭素二重結合の形成に広く用いられています 。この反応は、医薬品や農薬において不可欠なさまざまなアルケンを合成する上で基本的なものです。
脱塩化水素化およびアルキル化反応
これは、脱塩化水素化およびアルキル化反応で使用することができます。これらは、有機基質の改変において不可欠な反応です 。これらの反応は、分子の物理化学的性質を変化させることができる官能基を導入するために重要です。
生薬学的研究
生薬学の分野において、この化合物は、K. galanga(根茎)のエタノール抽出物の分析に見られるように、指紋プロファイリングおよび植物化学成分の分離の一部となる可能性があります 。この用途は、さらなる研究開発のために、植物由来化合物を特定および定量化するために不可欠です。
触媒
この化合物は、特に有機ホウ素化合物の安定性と反応性が活用される反応において、触媒サイクルに利用される可能性があります 。これには、ビアリール化合物の構築における基盤である鈴木・宮浦カップリングなどのクロスカップリング反応における用途が含まれます。
特性
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethyl-1-(2-oxopropyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-19-13(18)10-8(3)11(12(16)17)14(9(10)4)6-7(2)15/h5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJAJZGWRUJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

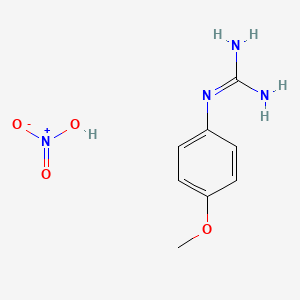
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)


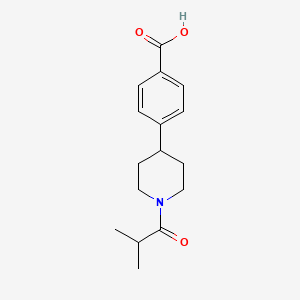
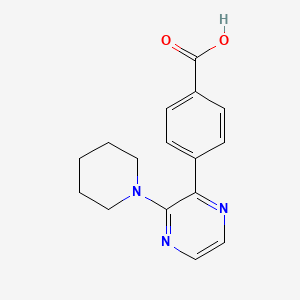
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)


